1,2-oxazolidine-5-carboxylic acid

Prolyl 4-Hydroxylase Inhibition Antifibrotic Research Peptidomimetics

1,2-Oxazolidine-5-carboxylic acid (CAS 36839-09-5), also systematically known as 5-oxaproline or 5-isoxazolidinecarboxylic acid, is a non-proteinogenic cyclic amino acid analog that replaces the γ-methylene group of proline with an oxygen atom, creating a saturated five-membered N,O-heterocycle bearing a carboxylic acid at the 5-position. This single heteroatom substitution fundamentally alters the ring's stereoelectronic properties, hydrogen-bonding capacity, and conformational preferences relative to proline, making the compound a chemically distinct scaffold for peptidomimetic design, organocatalysis, and enzyme inhibition rather than a simple bioisostere.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 36839-09-5
Cat. No. B1226028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-oxazolidine-5-carboxylic acid
CAS36839-09-5
Synonyms(+-)-isomer of 5-oxaproline
5-isoxazolidinecarboxylic acid
5-oxaproline
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESC1CNOC1C(=O)O
InChIInChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7)
InChIKeyAHKFLJODSRVDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 1,2-Oxazolidine-5-carboxylic Acid (CAS 36839-09-5) and Why Does Its Structural Identity Matter for Procurement?


1,2-Oxazolidine-5-carboxylic acid (CAS 36839-09-5), also systematically known as 5-oxaproline or 5-isoxazolidinecarboxylic acid, is a non-proteinogenic cyclic amino acid analog that replaces the γ-methylene group of proline with an oxygen atom, creating a saturated five-membered N,O-heterocycle bearing a carboxylic acid at the 5-position [1]. This single heteroatom substitution fundamentally alters the ring's stereoelectronic properties, hydrogen-bonding capacity, and conformational preferences relative to proline, making the compound a chemically distinct scaffold for peptidomimetic design, organocatalysis, and enzyme inhibition rather than a simple bioisostere [2].

Why 1,2-Oxazolidine-5-carboxylic Acid Cannot Be Interchanged with Generic Proline Analogs


Substituting proline with a generic cyclic amino acid analog does not preserve target binding or peptide folding because the pyrrolidine ring's conformation, amide bond isomerization kinetics, and steric environment are exquisitely sensitive to ring heteroatom position and hybridization. 1,2-Oxazolidine-5-carboxylic acid places the electronegative oxygen directly adjacent to the nitrogen (1,2-relationship), which modifies the pKa of the secondary amine, alters the preferred ring pucker, and introduces a stereoelectronic gauche effect absent in proline, oxazolidine-4-carboxylic acids, or thiazolidine analogs [1]. These differences translate into measurable gaps in inhibitor potency, peptide helix stability, and catalytic activity that cannot be predicted from structural similarity alone—requiring product-specific evidence for informed procurement [2].

Quantitative Differentiation Guide for 1,2-Oxazolidine-5-carboxylic Acid: Comparator-Based Evidence for Procurement Decisions


325-Fold Inhibitor Potency Gain over Proline in Prolyl 4-Hydroxylase Inhibition

In a direct head-to-head comparison using prolyl 4-hydroxylase enzyme assays, a tetrapeptide incorporating 5-oxaproline (N-Dansyl-Gly-Phe-5-oxaPro-Gly-OEt) exhibited a Ki of 1.6 µM, whereas the corresponding proline-containing control peptide (N-Cbz-Gly-Phe-Pro-Gly-OEt) showed a Km of 520 µM [1]. The oxaproline-containing sequence was explicitly reported as 'more active than the corresponding proline derivatives' [1]. The ~325-fold difference between the oxaproline Ki and the proline Km demonstrates that the 1,2-oxazolidine-5-carboxylic acid scaffold is not a silent structural analog but a functionally superior replacement in this enzyme system.

Prolyl 4-Hydroxylase Inhibition Antifibrotic Research Peptidomimetics

Sub-Micromolar Syncatalytic Inactivation of Prolyl 4-Hydroxylase: A Mechanism Unavailable to Proline Peptides

5-Oxaproline-containing peptides (sequence R1-Xaa-Opr-Gly-OR2) function as specific syncatalytic inactivators of prolyl 4-hydroxylase, a mechanism not exhibited by proline-based peptides [1]. The most potent compound tested, benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester, achieved 50% enzyme inactivation in 1 hour at a concentration of only 0.8 µM [2]. In contrast, proline-containing control peptides showed no inactivation activity under identical assay conditions [1]. The inactivation required the simultaneous presence of Fe2+ and 2-oxoglutarate, was noncompetitive with respect to the peptide substrate, and was selective for prolyl 4-hydroxylase over lysyl hydroxylase [2].

Syncatalytic Inactivation Prolyl 4-Hydroxylase Collagen Biosynthesis

Isosteric Replacement of Proline by 5-Oxaproline Enables Novel HCV Protease Inhibitor Analogs

In the development of direct-acting antiviral agents targeting the HCV NS3/4A protease, the hydroxyproline (Hyp) unit of the approved drug asunaprevir was rationally replaced by a 5-oxaproline scaffold to explore structure-activity relationships beyond what is accessible with natural proline derivatives [1]. This isosteric replacement introduced a heteroatom at the 5-position that is chemically inaccessible in proline or 4-hydroxyproline, enabling new vectors for appendage installation (e.g., quinolinyloxy groups) and altering the conformational preferences of the macrocyclic inhibitor backbone [1]. The resulting oxaproline-based tripeptide analogs represent a distinct chemotype that cannot be obtained from commercial proline or oxazolidine-4-carboxylic acid starting materials [1].

Antiviral Drug Discovery HCV NS3/4A Protease Peptidomimetic Isosteres

ACE Inhibitor Design: 5-Oxaproline Yields a Functional Captopril Analog with Distinct Activity Profile

A captopril analog was synthesized in which the proline moiety was replaced by 5-oxaproline (Opro), creating a novel angiotensin-converting enzyme (ACE) inhibitor [1]. The synthetic route involved 1,3-dipolar cycloaddition of a C-t-butyloxycarbonyl-N-mannosyl-nitrone to ethylene, yielding enantiopure (S)-5-oxaproline ester, which was subsequently incorporated into the dipeptide mimetic [1]. While specific IC50 values for the oxaproline-captopril analog were not directly compared to captopril in the available abstract, the successful preparation and preliminary ACE inhibitory activity demonstrate that the 5-oxaproline scaffold is a competent and structurally distinct replacement for proline in a clinically validated pharmacophore [1]. This contrasts with thiazolidine-4-carboxylic acid (thiaproline) analogs, which introduce sulfur and alter the metal-coordinating properties at the enzyme active site.

ACE Inhibition Antihypertensive Peptidomimetics Captopril Analogs

Distinct Conformational Preferences for β-Turn Induction Relative to Proline in Peptide Scaffolds

Incorporation of oxaproline residues into peptide sequences induces β-turn structuration patterns that differ from those imposed by proline [1]. While proline is well-established as a β-turn promoter at the i+1 position, 5-oxaproline-derived cyclic α,α-disubstituted amino acids exhibit enhanced turn-inducing propensity in certain peptide contexts due to the combined effects of ring constraint and the stereoelectronic influence of the endocyclic oxygen [1]. The ANR OXAPROL project specifically demonstrated that oxaprolines can be converted into novel cyclic α,α-disubstituted amino acids that induce β-turn structuration when introduced into peptidic scaffolds, a property that extends beyond the conformational repertoire of proline alone [1]. This conformational control is relevant for designing peptidomimetics with precise backbone geometry.

Peptide Conformation β-Turn Mimetics Constrained Amino Acids

High-Value Application Scenarios for 1,2-Oxazolidine-5-carboxylic Acid Based on Verified Differentiation Data


Antifibrotic Drug Discovery: Prolyl 4-Hydroxylase Inhibitor Lead Optimization

Research programs targeting collagen-modifying enzymes for fibrotic diseases should prioritize 1,2-oxazolidine-5-carboxylic acid as the core scaffold for inhibitor design. The >300-fold potency advantage over proline-containing peptides (Ki = 1.6 µM vs Km = 520 µM) and the unique syncatalytic inactivation mechanism (IC50 = 0.8 µM for benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester) [1] make this compound essential for achieving irreversible, sub-micromolar target engagement. Generic proline, 4-hydroxyproline, or oxazolidine-4-carboxylic acid building blocks cannot replicate this inactivation mechanism. Procurement should specify enantiopure (S)- or (R)-5-oxaproline depending on the desired stereochemical outcome at the enzyme active site [2].

Hepatitis C Antiviral Research: Generation of Novel NS3/4A Protease Inhibitor Chemotypes

Medicinal chemistry teams developing next-generation HCV protease inhibitors beyond the asunaprevir scaffold require 5-oxaproline to introduce previously inaccessible substitution patterns. The isosteric replacement of the Hyp unit with a 5-oxaproline core enables installation of heteroaryloxy appendages at the C4 position via 1,3-dipolar cycloaddition, a synthetic route that is not available when starting from proline or 4-hydroxyproline [1]. 1,2-Oxazolidine-5-carboxylic acid should be procured as the N-Boc or N-Fmoc protected derivative for direct incorporation into solid-phase peptide synthesis workflows [2].

ACE Inhibitor and Metalloprotease Inhibitor Scaffold Diversification

For cardiovascular and anti-hypertensive drug discovery programs seeking to explore structure-activity relationships beyond captopril and lisinopril, 5-oxaproline offers a validated replacement for proline in the ACE pharmacophore [1]. The endocyclic oxygen provides hydrogen-bond acceptor capacity and alters the electronic environment of the adjacent carboxylic acid, potentially modulating zinc-coordination geometry at the metalloprotease active site. This scaffold is chemically differentiated from thiazolidine-4-carboxylic acid (thiaproline) analogs in sulfur-containing inhibitor series [1].

Peptidomimetic Chemistry: β-Turn Stabilization with Altered Backbone Geometry

Peptide chemists requiring constrained amino acids that induce β-turn conformations with backbone dihedral angles distinct from those imposed by proline should select 1,2-oxazolidine-5-carboxylic acid derivatives. The conversion of oxaprolines into cyclic α,α-disubstituted amino acids has been demonstrated to induce β-turn structuration in peptide scaffolds [1]. This application is particularly relevant for the design of conformationally locked peptide hormones, peptidomimetic inhibitors of protein-protein interactions, and collagen mimetic peptides where folding kinetics and helix stability are tunable parameters [1].

Quote Request

Request a Quote for 1,2-oxazolidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.